Mechanistic Differentiation: 5-LOX Inhibition Versus LTB4 Receptor Antagonism
BI-L 357, via its active metabolite BI-L 226, inhibits 5-lipoxygenase (5-LOX) activity, thereby reducing the production of multiple leukotrienes including LTB4 and LTC4. [1] Comparators such as Etalocib (LY293111) and Amelubant (BIIL 284)/BIIL 260 target only the LTB4 receptor (BLT1) without affecting LTC4 synthesis. [2] BIIL 260 exhibits high affinity for the human neutrophil LTB4 receptor with a Ki of 1.7 nM, whereas BI-L 226 (the active metabolite of BI-L 357) has been characterized as a selective 5-LOX inhibitor with weak cyclooxygenase inhibition (IC50 for ram seminal vesicle COX approximately 6000 nM versus 5-LOX IC50 approximately 30 nM in RBL-1 cell cytosol). [1] This represents a >200-fold selectivity for 5-LOX over COX. [1]
| Evidence Dimension | Target mechanism of action |
|---|---|
| Target Compound Data | 5-LOX enzyme inhibition |
| Comparator Or Baseline | Etalocib: LTB4 receptor antagonist, Ki = 25 nM; BIIL 260: LTB4 receptor antagonist, Ki = 1.7 nM |
| Quantified Difference | Qualitative difference in pathway intervention: enzyme synthesis inhibition vs. receptor blockade |
| Conditions | In vitro binding and enzyme assays (human neutrophils, RBL-1 cells) |
Why This Matters
Selection of BI-L 357 is mandatory for experiments designed to evaluate pan-leukotriene pathway inhibition rather than isolated LTB4 receptor signaling blockade.
- [1] Farina PR, et al. A prodrug of a 2,6-disubstituted 4-(2-arylethenyl)phenol is a selective and orally active 5-lipoxygenase inhibitor. J Pharmacol Exp Ther. 1993 May;265(2):483-9. PMID: 8388452. View Source
- [2] Birke FW, et al. In vitro and in vivo pharmacological characterization of BIIL 284, a novel and potent leukotriene B(4) receptor antagonist. J Pharmacol Exp Ther. 2001 Apr;297(1):458-66. PMID: 11259574. View Source
